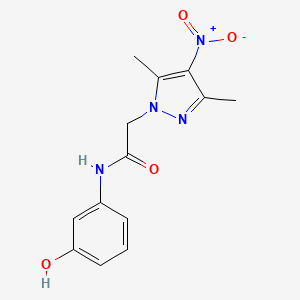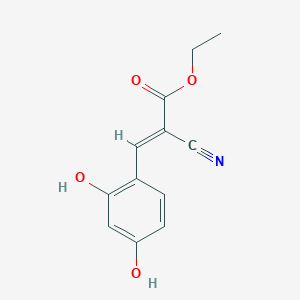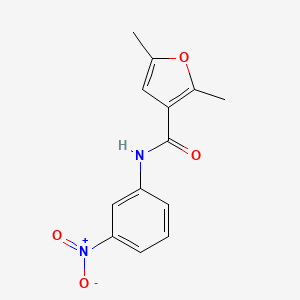
2,5-dimethyl-N-(3-nitrophenyl)-3-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dimethyl-N-(3-nitrophenyl)-3-furamide is an organic compound belonging to the class of furan derivatives It is characterized by the presence of a furan ring substituted with two methyl groups at positions 2 and 5, and an amide group attached to a 3-nitrophenyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dimethyl-N-(3-nitrophenyl)-3-furamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dimethylfuran and 3-nitroaniline.
Reaction Conditions: The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, under controlled temperature and pressure conditions.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through the reaction of 2,5-dimethylfuran with an appropriate reagent.
Amidation Reaction: The intermediate is then subjected to an amidation reaction with 3-nitroaniline to yield the final product, this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as solvent-free reactions and the use of renewable starting materials, may be employed to minimize environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the nitro group to an amino group is a common reaction, resulting in the formation of 2,5-dimethyl-N-(3-aminophenyl)-3-furamide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the furan ring, respectively.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are typically used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products:
Oxidation Products: Various oxidized furan derivatives.
Reduction Products: 2,5-dimethyl-N-(3-aminophenyl)-3-furamide.
Substitution Products: Substituted furan and aromatic derivatives.
Applications De Recherche Scientifique
2,5-Dimethyl-N-(3-nitrophenyl)-3-furamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, such as organic semiconductors and polymers.
Biological Studies: It serves as a model compound in studies of enzyme interactions and metabolic pathways.
Industrial Applications: The compound is used as an intermediate in the synthesis of dyes, pigments, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 2,5-dimethyl-N-(3-nitrophenyl)-3-furamide involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
2,5-Dimethyl-N-(3-aminophenyl)-3-furamide: A reduction product of the original compound.
2,5-Dimethylfuran: The parent furan compound without the nitrophenyl and amide groups.
3-Nitroaniline: The aromatic amine used in the synthesis of the compound.
Uniqueness: 2,5-Dimethyl-N-(3-nitrophenyl)-3-furamide is unique due to the combination of its furan ring and nitrophenyl amide moiety, which imparts distinct chemical and biological properties
Propriétés
IUPAC Name |
2,5-dimethyl-N-(3-nitrophenyl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4/c1-8-6-12(9(2)19-8)13(16)14-10-4-3-5-11(7-10)15(17)18/h3-7H,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVMKSJCYSAHBPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
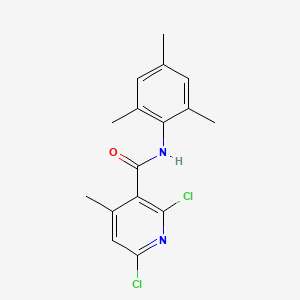
![[2-(2,5-dimethoxyphenyl)-3-thienyl]acetic acid](/img/structure/B5724883.png)
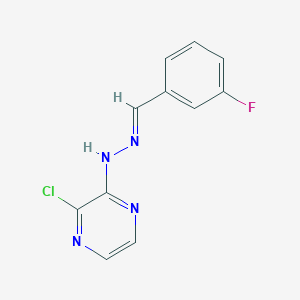
![5-[2-(5-Chloro-2-methylanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B5724897.png)
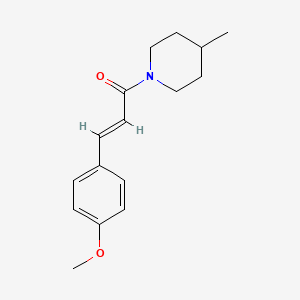
![4-[(5-bromo-2-hydroxy-3-methoxyphenyl)methyl]piperazine-1-carbaldehyde](/img/structure/B5724917.png)

![(2E)-3-[3-(azepan-1-ylsulfonyl)-4-methylphenyl]prop-2-enoic acid](/img/structure/B5724926.png)
![2,5-dichloro-N-[4-(propan-2-yl)phenyl]benzamide](/img/structure/B5724941.png)
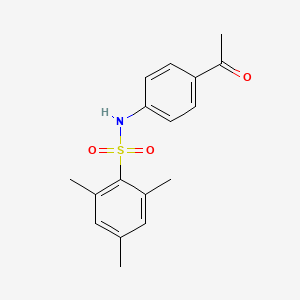
![[(Z)-[amino-(2-methylphenyl)methylidene]amino] 3-nitrobenzoate](/img/structure/B5724955.png)
![N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(2-METHYLPROPANAMIDO)BENZAMIDE](/img/structure/B5724981.png)
